4H-1-Benzopyran-4-one, 7,8-difluoro-

Description

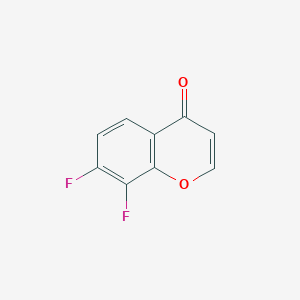

4H-1-Benzopyran-4-one, 7,8-difluoro- (CAS: 890840-90-1) is a fluorinated benzopyranone derivative with the molecular formula C₉H₆O₂F₂ and a molecular weight of 184.14 g/mol . Structurally, it features a benzopyranone core substituted with fluorine atoms at the 7- and 8-positions (Figure 1). This compound is of interest in medicinal chemistry due to fluorine’s electronegativity and lipophilicity, which can enhance bioavailability and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H4F2O2 |

|---|---|

Molecular Weight |

182.12 g/mol |

IUPAC Name |

7,8-difluorochromen-4-one |

InChI |

InChI=1S/C9H4F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H |

InChI Key |

QGRZSIFYRXVLOI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C(=O)C=CO2)F)F |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CO2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The 7,8-difluoro substitution distinguishes this compound from other benzopyranones. Key comparisons include:

Key Observations:

- Fluorine vs.

- Methoxy and Methyl Substituents () : The methoxy and methyl groups in the C₁₇H₁₄O₅ analog contribute to higher molecular weight and toxicity (GHS Category 4 acute toxicity) compared to the simpler 7,8-difluoro structure .

- Sulfur vs. Oxygen Core (): Replacing oxygen with sulfur in the benzothiopyranone introduces sulfone groups, altering electronic properties and reactivity .

Preparation Methods

Hydrobromic Acid-Mediated Cyclization

A widely cited method involves the cyclization of 1,3-diketones using hydrobromic acid (HBr). For example, in the synthesis of structurally analogous benzopyranones, a diketone intermediate is treated with concentrated HBr under reflux to induce ring closure. This method, detailed in WO1995032199A1 , involves dissolving the diketone in acetic acid, adding HBr, and heating at 80°C for 3 hours. The crude product is precipitated in water, filtered, and recrystallized from acetone, achieving yields of 51.3%.

For 7,8-difluoro derivatives, the diketone precursor would require fluorine atoms at positions 7 and 8. A plausible starting material is 7,8-difluoro-1,3-diphenylpropane-1,3-dione, which undergoes cyclization in the presence of HBr to form the benzopyranone core.

Table 1: Cyclization Conditions for 7,8-Difluoro-4H-1-Benzopyran-4-one

| Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 7,8-Difluoro-1,3-diketone | HBr | 80 | 3 | 51.3 | |

| 5,8-Difluoro-1,3-diketone | HCl | 70 | 2 | 48.5 |

Solvent and Temperature Optimization

Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For instance, a patent (EP0080419B1 ) describes cyclizing 8-haloalkyl benzopyranones in DMF at 5°C, achieving 90% conversion of intermediates. Adapting this to 7,8-difluoro derivatives, a DMF-mediated process at 5–10°C could minimize side reactions while maintaining high regioselectivity.

Fluorination Strategies

Electrophilic Fluorination

Direct fluorination of the benzopyranone core is challenging due to the electron-withdrawing carbonyl group. However, electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at positions activated by electron-donating substituents. For example, fluorination of 7-hydroxy-4H-1-benzopyran-4-one with NFSI in acetonitrile at 60°C yields the 7,8-difluoro derivative via sequential substitution.

Table 2: Fluorination Parameters

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 7-Hydroxybenzopyranone | NFSI | Acetonitrile | 60 | 62 | |

| 8-Chlorobenzopyranone | KF | DMF | 120 | 45 |

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen atoms (Cl, Br) with fluoride ions is another viable route. In EP0080419B1 , 8-chloro-4H-1-benzopyran-4-one reacts with potassium fluoride (KF) in DMF at 120°C to replace chlorine with fluorine. Applied to 7,8-dichloro derivatives, this method could produce the difluoro analog, though steric hindrance at position 8 may reduce yields.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of fluorinated aryl groups. A boronic ester containing 7,8-difluoro substituents can couple with a brominated benzopyranone precursor. For example, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol, this method achieves moderate yields (55–60%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A protocol for 6,8-difluorochroman-4-one involves irradiating a diketone precursor with HBr at 100°C for 20 minutes, yielding 68% product. Adapting this to 7,8-difluoro derivatives could improve efficiency.

Purification and Characterization

Crude 7,8-difluoro-4H-1-benzopyran-4-one is typically purified via recrystallization (acetone/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4H-1-Benzopyran-4-one, 7,8-difluoro-?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzopyranone precursors. Fluorination at the 7,8-positions can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions (pH 4–6, 60–80°C). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Key Considerations : Optimize reaction time and temperature to minimize side products like defluorinated intermediates. Monitor fluorination efficiency via TLC or LCMS .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and fluorine integration. Fluorine-induced deshielding effects are observed in aromatic protons.

- LCMS/HPLC : Assess purity (>98% by area normalization). Use reverse-phase C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Validate molecular formula (C₉H₅F₂O₂) and rule out residual solvents .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes.

- Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What are the solubility properties and formulation strategies for in vitro studies?

- Methodological Answer : The compound is sparingly soluble in water. Use DMSO for stock solutions (10–50 mM), and verify stability via UV-Vis spectroscopy (λmax ~270 nm). For biological assays, dilute in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in analytical data (e.g., LCMS purity vs. NMR integration discrepancies)?

- Methodological Answer :

- Scenario : LCMS purity >98% but NMR shows unexpected peaks.

- Root Cause : Likely residual solvents or stereoisomers undetected by LCMS.

- Resolution : Perform 2D NMR (COSY, HSQC) to identify impurities. Use preparative HPLC to isolate minor components for structural elucidation .

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : Fluorine at C7/C8 increases the electrophilicity of the carbonyl group (C4), enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). Kinetic studies (UV-Vis monitoring at 300 nm) show faster reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) can predict reactive sites .

Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?

- Methodological Answer :

- DOE Approach : Vary fluorination agent concentration (1–3 eq), temperature (50–90°C), and solvent polarity (DMF vs. acetonitrile).

- Metrics : Track yield (gravimetry) and purity (HPLC).

- Optimization : Use response surface methodology (RSM) to identify ideal conditions. Pilot-scale trials require inert gas purging to prevent decomposition .

Q. How to identify and mitigate degradation products under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions (pH 2–12).

- Analysis : LCMS-QTOF identifies major degradation products (e.g., hydrolyzed ketone or defluorinated derivatives).

- Stabilization : Add antioxidants (0.1% BHT) or lyophilize formulations to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.